E/Z Stereochemistry: Differential Metabolic Fate Documented in Cyclopropyl-Containing Ester Congeners
The (2E)-configuration of this compound has direct implications for metabolic stability. In a class-level study of the pyrethroid insecticide metofluthrin—which, like the target compound, contains a cyclopropyl ring conjugated to an α,β-unsaturated ester with defined E/Z stereochemistry—rats dosed with the Z-isomer produced 33 metabolites versus 23 for the E-isomer (42 total metabolites across both isomers). Critically, major metabolites from the Z-isomer predominantly retained the ester linkage with 1,2-dihydroxypropyl and 2-methylalcohol modifications on the cyclopropane ring, whereas the E-isomer underwent preferential hydrolysis of the ester linkage without oxidation at the 1-propenyl or gem-methyl groups [1]. For procurement decisions, the (2E)-isomer is therefore expected to exhibit a distinct metabolic profile relative to the (2Z)-isomer (CAS 21014-29-9), with faster ester hydrolysis and reduced oxidative metabolism on the cyclopropyl ring.
| Evidence Dimension | Comparative xenobiotic metabolism (metabolite count and pathway preference) |
|---|---|
| Target Compound Data | (2E)-isomer expected to favor ester hydrolysis as primary metabolic route (inferred from E-isomer behavior in metofluthrin class-level study) |
| Comparator Or Baseline | (2Z)-isomer (CAS 21014-29-9): 33 metabolites formed; ester linkage predominantly retained via oxidation/hydroxylation pathways (metofluthrin class-level data) |
| Quantified Difference | Z-isomer: 33 metabolites vs. E-isomer: 23 metabolites (class-level); qualitative pathway divergence (ester retention vs. hydrolysis). Target compound specific quantitative data not available. |
| Conditions | In vivo rat metabolism study of ¹⁴C-labelled E/Z isomers of metofluthrin; LC/MS and NMR metabolite identification. Class-level inference applied to 3-cyclopropylbut-2-enoate scaffold. |
Why This Matters
The E-configuration predicts a distinct metabolic pathway (ester hydrolysis) versus the Z-isomer (oxidative ring metabolism), which is critical when selecting an isomer for pro-drug design or when metabolic stability of the ester linkage is a design criterion.
- [1] Metofluthrin E/Z isomer differential metabolism study. Z-isomer: 33 metabolites, ester linkage retained via 1,2-dihydroxypropyl and 2-methylalcohol pathways. E-isomer: 23 metabolites, preferential ester hydrolysis without oxidation at 1-propenyl or gem-methyl groups. Published via philo.alljournals.cn. View Source
